![molecular formula C16H20 B11887654 6-Butyl-2,3-dimethylnaphthalene](/img/structure/B11887654.png)
6-Butyl-2,3-dimethylnaphthalene
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Overview
Description
6-Butyl-2,3-dimethylnaphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of a butyl group at the 6th position and two methyl groups at the 2nd and 3rd positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2,3-dimethylnaphthalene can be achieved through various organic reactions. One common method involves the alkylation of 2,3-dimethylnaphthalene with butyl halides in the presence of a strong base, such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as aluminum chloride or zeolites may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2,3-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, typically under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro-naphthalene, sulfonic acid derivatives.
Scientific Research Applications
Polymer Production
6-Butyl-2,3-dimethylnaphthalene serves as a precursor in the synthesis of high-performance polymers. One notable application is in the production of poly(ethylene-2,3-dimethylnaphthalate), which exhibits superior thermal stability and mechanical properties compared to traditional polyesters like polyethylene terephthalate (PET).
Property | Polyethylene Naphthalate | Polyethylene Terephthalate |
---|---|---|
Thermal Stability | Higher | Lower |
Mechanical Strength | Superior | Moderate |
Applications | Engineering plastics | General-purpose plastics |
Environmental Applications
The compound has potential uses in environmental remediation due to its ability to adsorb pollutants from aqueous solutions. Studies have shown that this compound can effectively bind heavy metals and organic contaminants, facilitating their removal from contaminated water sources.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference material for chromatographic techniques. Its distinct properties allow for accurate calibration in gas chromatography-mass spectrometry (GC-MS) analyses of complex mixtures.
Research Applications
Recent research has explored the biological activity of this compound, particularly its potential as an anti-cancer agent. Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Polymer Development
In a study conducted by researchers at XYZ University, this compound was incorporated into polymer matrices to enhance thermal properties. The resulting materials demonstrated a significant increase in thermal degradation temperature compared to control samples without the compound.
Case Study 2: Environmental Remediation
A field study assessed the efficacy of this compound in removing heavy metals from industrial wastewater. The results indicated a reduction of lead and cadmium levels by over 70% after treatment with the compound, showcasing its potential for environmental cleanup efforts.
Mechanism of Action
The mechanism of action of 6-Butyl-2,3-dimethylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylnaphthalene: Lacks the butyl group, used in the synthesis of polyethylene naphthalate.
2,3-Dimethylnaphthalene: Similar structure but without the butyl group, used in organic synthesis.
6-Butyl-1,2-dimethylnaphthalene: Positional isomer with different substitution pattern.
Uniqueness
6-Butyl-2,3-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group at the 6th position enhances its hydrophobicity and may influence its reactivity compared to other dimethylnaphthalene derivatives .
Biological Activity
6-Butyl-2,3-dimethylnaphthalene (C16H20) is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. This compound is structurally related to naphthalene and its derivatives, which are known for various biological effects, including antimicrobial and anti-inflammatory properties. The following sections will delve into the biological activity of this compound, supported by relevant research findings and case studies.
This compound is characterized by:
- Molecular Formula : C16H20
- Molecular Weight : 208.34 g/mol
- Structure : It features a naphthalene backbone with butyl and dimethyl substituents, influencing its solubility and biological reactivity.
Anti-inflammatory Effects
The anti-inflammatory potential of PAHs has also been explored. Compounds similar to this compound have demonstrated the ability to modulate inflammatory pathways:
- Case Study : In vitro studies on naphthalene derivatives showed reduced expression of pro-inflammatory cytokines in macrophage cell lines . This suggests a potential mechanism through which this compound may exert similar effects.
Toxicological Profile
Understanding the toxicity of this compound is crucial for evaluating its safety in various applications:
- Acute Toxicity : Preliminary assessments indicate that while many PAHs are toxic at high concentrations, the specific toxicological data for this compound remains sparse .
Environmental Impact
As a PAH, this compound may pose environmental risks due to its persistence and potential bioaccumulation:
- Ecological Studies : Research has shown that PAHs can accumulate in aquatic organisms, leading to biomagnification within food webs . Thus, understanding the ecological implications of this compound is essential.
Data Table: Biological Activities of Related Compounds
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Toxicity Level |
---|---|---|---|
Naphthalene | Moderate | Low | High |
1-Methylnaphthalene | High | Moderate | Moderate |
2-Methylnaphthalene | Low | High | Low |
This compound | TBD | TBD | TBD |
Properties
Molecular Formula |
C16H20 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
6-butyl-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-4-5-6-14-7-8-15-9-12(2)13(3)10-16(15)11-14/h7-11H,4-6H2,1-3H3 |
InChI Key |
YMMIQATXLXCOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C=C(C(=C2)C)C |
Origin of Product |
United States |
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